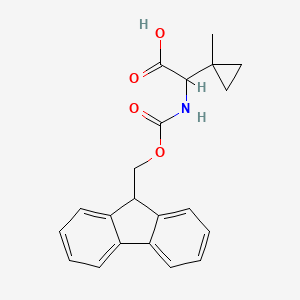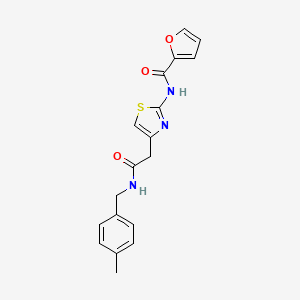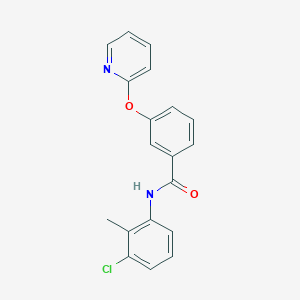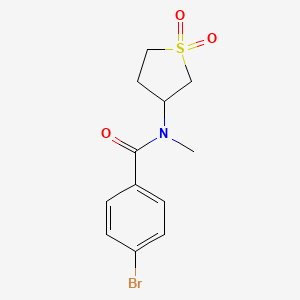![molecular formula C16H26N4O3S B2655781 3-Methoxy-1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-carboxamide CAS No. 2380097-92-5](/img/structure/B2655781.png)
3-Methoxy-1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-carboxamide, commonly known as TH287, is a small molecule inhibitor that targets the DNA damage response pathway. It was first discovered by a team of scientists at the University of Texas Southwestern Medical Center in 2013. Since then, TH287 has been the subject of numerous scientific studies, with researchers investigating its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
TH287 targets the ataxia-telangiectasia and Rad3-related (ATR) kinase, which is a key player in the DNA damage response pathway. ATR is activated in response to DNA damage and phosphorylates downstream targets to initiate DNA repair and cell cycle arrest. TH287 binds to the ATP-binding site of ATR and inhibits its kinase activity, thereby blocking the DNA damage response pathway.
Biochemical and Physiological Effects
TH287 has been shown to induce DNA damage, cell cycle arrest, and apoptosis in cancer cells. In addition, it has been shown to enhance the efficacy of DNA-damaging agents, such as ionizing radiation and chemotherapy drugs. TH287 has also been shown to protect neurons from DNA damage-induced apoptosis, making it a potential therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TH287 is its high potency and selectivity for ATR kinase. This makes it a valuable tool for studying the DNA damage response pathway and its role in cellular processes. However, one limitation of TH287 is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on TH287. One direction is to investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of ATR kinase. Additionally, researchers could investigate the effects of TH287 on other cellular processes, such as DNA replication and transcription.
Méthodes De Synthèse
The synthesis of TH287 involves a multi-step process that begins with the reaction of 4-chloro-3-methoxy-1-methylpyrazole with morpholine in the presence of cesium carbonate. The resulting intermediate is then reacted with thianthren-4-ylmethylamine to produce the final product, TH287. The synthesis method has been optimized to yield high purity and high potency TH287.
Applications De Recherche Scientifique
TH287 has been shown to be a potent and selective inhibitor of the DNA damage response pathway. This makes it a valuable tool for studying the effects of DNA damage on cellular processes, such as cell cycle regulation, DNA repair, and apoptosis. TH287 has been used in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and drug discovery.
Propriétés
IUPAC Name |
3-methoxy-1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-19-11-13(15(18-19)22-2)14(21)17-12-16(3-9-24-10-4-16)20-5-7-23-8-6-20/h11H,3-10,12H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYGVSZBZHEEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2655698.png)
![N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2655699.png)


![methyl 5-((7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2655703.png)
![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2655704.png)
![2-[1-(2-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2655707.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2655709.png)

![N-(4-chloro-2-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655712.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2655713.png)


![6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655721.png)